2-(4-chlorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
This compound is a heterocyclic organic molecule featuring:
- A 1,2-dihydroisoquinolin-1-one core, which is a bicyclic structure known for its pharmacological relevance.
- A 1,2,4-oxadiazole ring substituted with a 4-(propan-2-yloxy)phenyl group. The oxadiazole moiety enhances metabolic stability and bioactivity .
- A 4-chlorophenyl group attached to the isoquinolinone core, introducing electron-withdrawing effects that may influence binding affinity to biological targets .
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-16(2)32-20-13-7-17(8-14-20)24-28-25(33-29-24)23-15-30(19-11-9-18(27)10-12-19)26(31)22-6-4-3-5-21(22)23/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGSIZALPOKTQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be broken down into several functional groups:
- Chlorophenyl group : Contributes to its lipophilicity and biological interactions.
- Oxadiazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Dihydroisoquinoline moiety : Often associated with neuroactive and anti-inflammatory effects.
Anticancer Properties
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant anticancer activity. For instance, a related oxadiazole compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating its potential as a chemotherapeutic agent . The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of various signaling pathways.
Nematocidal Activity
Research has shown that derivatives of oxadiazole can possess remarkable nematocidal activities. A study reported that certain oxadiazole derivatives exhibited LC50 values as low as 2.4 μg/mL against nematodes such as Bursaphelenchus xylophilus, outperforming traditional nematicides like avermectin . The action mechanism is believed to involve interference with acetylcholine receptors, leading to paralysis and death of the nematodes.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar structures have shown moderate antibacterial and antifungal activities against various pathogens . The presence of the chlorophenyl group enhances the interaction with microbial cell membranes, potentially disrupting their integrity.
Study 1: Anticancer Activity
In a controlled laboratory setting, researchers synthesized a series of oxadiazole derivatives, including the target compound. These were tested against various cancer cell lines. The results showed that the target compound had significant cytotoxic effects, particularly on breast cancer cells (T47D), with an IC50 value indicating potent activity .
Study 2: Nematocidal Efficacy
A comprehensive bioassay was conducted to evaluate the nematocidal efficacy of the compound against Bursaphelenchus xylophilus. The study revealed that at concentrations as low as 10 μg/mL, the compound caused significant mortality within 48 hours. This suggests a promising avenue for agricultural applications in pest control .
Data Summary Table
Scientific Research Applications
The compound 2-(4-chlorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered interest in various scientific fields due to its potential applications. This article explores its applications in medicinal chemistry, materials science, and agricultural chemistry, providing detailed insights and case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds similar to This compound . Research indicates that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that substituents on the oxadiazole ring can enhance the compound's ability to induce apoptosis in cancer cells, suggesting a promising avenue for developing new anticancer agents .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria. A specific derivative was tested for its antibacterial properties and displayed notable inhibition against Staphylococcus aureus and Escherichia coli . This positions the compound as a candidate for further exploration in antibiotic development.
Neurological Disorders
Research into isoquinoline derivatives has revealed their neuroprotective effects. Studies indicate that compounds with similar scaffolds can modulate neurotransmitter systems and exhibit antidepressant-like activities in animal models. The potential of this compound in treating neurological disorders such as depression and anxiety warrants further investigation .
Organic Photovoltaics
The incorporation of oxadiazole units into organic photovoltaic materials has been studied extensively. Compounds like the one can enhance the charge transport properties of organic solar cells. A recent study showed that incorporating such derivatives into polymer blends improved the efficiency of solar energy conversion due to better electron mobility and light absorption characteristics .
Fluorescent Sensors
The unique structural attributes of this compound allow it to be explored as a fluorescent sensor for detecting metal ions. Research has demonstrated that similar compounds can selectively bind to metal ions such as Cu²⁺ and Pb²⁺, leading to significant fluorescence changes that can be quantitatively analyzed . This application is particularly relevant for environmental monitoring.
Pesticidal Activity
The potential use of this compound in agricultural chemistry is noteworthy. Studies have indicated that derivatives containing oxadiazole moieties possess insecticidal and fungicidal properties. For instance, compounds with similar structures have been shown to effectively control pests such as aphids and whiteflies, making them suitable candidates for developing new agrochemicals .
Herbicidal Properties
Research has also explored the herbicidal activity of oxadiazole-containing compounds. A case study demonstrated that certain derivatives exhibited selective herbicidal effects on broadleaf weeds without harming cereal crops, suggesting their utility in integrated pest management strategies .
Summary Table of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Significant cytotoxicity against cancer cell lines |
| Antimicrobial agents | Effective against Staphylococcus aureus | |
| Neurological disorders | Potential antidepressant-like activities | |
| Materials Science | Organic photovoltaics | Improved efficiency in solar energy conversion |
| Fluorescent sensors | Selective binding to metal ions | |
| Agricultural Chemistry | Pesticides | Effective control of aphids and whiteflies |
| Herbicides | Selective action on broadleaf weeds |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituents on the oxadiazole ring and the aromatic groups attached to the isoquinolinone core. Key comparisons include:
*Estimated based on molecular formula.
Future Research :
- Systematic evaluation of the target compound’s bioavailability and toxicity.
- Exploration of hybrid structures combining oxadiazole with other heterocycles (e.g., triazoles) to amplify bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
